molecular formula C12H15N3 B1507188 3-Methyl-1-(3-methylbenzyl)-1H-pyrazol-5-amine CAS No. 1015845-95-0

3-Methyl-1-(3-methylbenzyl)-1H-pyrazol-5-amine

Cat. No.: B1507188
CAS No.: 1015845-95-0
M. Wt: 201.27 g/mol
InChI Key: NWVYVQFRGXWZOA-UHFFFAOYSA-N
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Description

3-Methyl-1-(3-methylbenzyl)-1H-pyrazol-5-amine is a chemical compound with potential applications in various scientific fields, including chemistry, biology, medicine, and industry. This compound features a pyrazol ring substituted with a methyl group and a 3-methylbenzyl group, making it a unique and versatile molecule.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-Methyl-1-(3-methylbenzyl)-1H-pyrazol-5-amine typically involves the following steps:

  • Benzylamine Formation: The starting material, 3-methylbenzylamine, is prepared through the reduction of 3-methylbenzaldehyde using a suitable reducing agent such as sodium borohydride (NaBH4).

  • Pyrazole Synthesis: The benzylamine is then reacted with a hydrazine derivative, such as hydrazine hydrate, under acidic conditions to form the pyrazol ring.

  • Methylation: The resulting pyrazol compound is methylated using a methylating agent like methyl iodide (CH3I) to introduce the methyl group at the desired position.

Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve continuous flow reactors and optimized reaction conditions to ensure high yield and purity. The use of catalysts and advanced purification techniques can further enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions: 3-Methyl-1-(3-methylbenzyl)-1H-pyrazol-5-amine can undergo various chemical reactions, including:

  • Oxidation: The compound can be oxidized to form corresponding oxo derivatives.

  • Reduction: Reduction reactions can be performed to obtain reduced forms of the compound.

  • Substitution: Nucleophilic substitution reactions can occur at the pyrazol ring, leading to the formation of different derivatives.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

  • Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and hydrogen gas (H2) are used.

  • Substitution: Nucleophiles like halides and amines can be used, with reaction conditions varying based on the specific substitution reaction.

Major Products Formed:

  • Oxidation Products: Various oxo derivatives, depending on the specific oxidation conditions.

  • Reduction Products: Reduced forms of the compound, which may have different biological activities.

  • Substitution Products: Derivatives with different functional groups, potentially leading to new applications.

Scientific Research Applications

3-Methyl-1-(3-methylbenzyl)-1H-pyrazol-5-amine has several scientific research applications:

  • Chemistry: The compound can be used as a building block for the synthesis of more complex molecules.

  • Biology: It may serve as a ligand for biological receptors, aiding in the study of receptor-ligand interactions.

  • Industry: Use in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism by which 3-Methyl-1-(3-methylbenzyl)-1H-pyrazol-5-amine exerts its effects involves interactions with specific molecular targets and pathways. The compound may bind to receptors or enzymes, modulating their activity and leading to biological responses. The exact mechanism depends on the specific application and the biological system .

Comparison with Similar Compounds

  • 3-Methylbenzylamine: A related compound with a similar structure but lacking the pyrazol ring.

  • 1-(3-Methylbenzyl)-1H-pyrazole-5-carboxylate: A derivative with a carboxylate group instead of the amine group.

Uniqueness: 3-Methyl-1-(3-methylbenzyl)-1H-pyrazol-5-amine stands out due to its unique combination of the pyrazol ring and the 3-methylbenzyl group, which can lead to distinct chemical and biological properties compared to its similar compounds.

Properties

IUPAC Name

5-methyl-2-[(3-methylphenyl)methyl]pyrazol-3-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H15N3/c1-9-4-3-5-11(6-9)8-15-12(13)7-10(2)14-15/h3-7H,8,13H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NWVYVQFRGXWZOA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)CN2C(=CC(=N2)C)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H15N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10650878
Record name 3-Methyl-1-[(3-methylphenyl)methyl]-1H-pyrazol-5-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10650878
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

201.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1015845-95-0
Record name 3-Methyl-1-[(3-methylphenyl)methyl]-1H-pyrazol-5-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10650878
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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